Sub-Micromolar PI3Kδ Isoform Selectivity Profile of 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole
In an HTRF enzymatic assay, 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole demonstrated a significant selectivity window for PI3Kδ (IC50 = 21 nM) over the structurally similar PI3Kβ isoform (IC50 = 6,290 nM) [1]. This represents an approximate 300-fold selectivity, a critical differentiator for reducing potential off-target effects associated with pan-PI3K inhibition. In contrast, many other PI3K inhibitors, such as the pan-PI3K inhibitor Copanlisib, show much less discrimination between Class I PI3K isoforms, with IC50 values of 0.5 nM, 3.7 nM, 6.4 nM, and 0.7 nM for PI3Kα, β, δ, and γ, respectively [2].
| Evidence Dimension | PI3K Isoform Selectivity |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 21 nM; PI3Kβ IC50 = 6,290 nM |
| Comparator Or Baseline | Copanlisib (pan-PI3K inhibitor) IC50s: PI3Kα = 0.5 nM, PI3Kβ = 3.7 nM, PI3Kδ = 6.4 nM, PI3Kγ = 0.7 nM |
| Quantified Difference | Target compound shows ~300-fold selectivity for PI3Kδ over PI3Kβ; Comparator shows <13-fold selectivity between its most and least potent isoform. |
| Conditions | HTRF enzymatic assay; PI3Kδ and PI3Kβ (unknown origin) |
Why This Matters
This isoform selectivity profile makes the compound particularly valuable for research targeting PI3Kδ-mediated pathways in B-cell malignancies and inflammatory diseases, where avoiding PI3Kα/β inhibition can mitigate toxicities such as hyperglycemia and rash.
- [1] BindingDB. BDBM50570782 CHEMBL4868375. Affinity Data for PI3Kdelta and PI3Kbeta. View Source
- [2] Markham A. Copanlisib: First Global Approval. Drugs. 2017;77(18):2057-2062. doi:10.1007/s40265-017-0838-6. View Source
